3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
ZM 39923 is an inhibitor of JAK3 (IC50 = 79 nM) that less potently inhibits epidermal growth factor receptor, JAK1, and cyclin-dependent kinase 4 (IC50s = 2.4, 40, and 10 µM, respectively). In the absence of the reducing agent dithiothreitol, ZM 39923 also inhibits human tissue transglutaminase 2 (TGM2) and the transglutaminase Factor XIIIa (IC50s= 10 and 25 nM, respectively). It breaks down in neutral buffer to form ZM 449829, which is also an inhibitor of JAK3, TGM2, and Factor XIIIa.
ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase. IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase.
ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase. IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase.
Brand Name:
Vulcanchem
CAS No.:
1021868-92-7
VCID:
VC0001487
InChI:
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
SMILES:
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Molecular Formula:
C23H26ClNO
Molecular Weight:
367.9 g/mol
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
CAS No.: 1021868-92-7
Inhibitors
VCID: VC0001487
Molecular Formula: C23H26ClNO
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride - 1021868-92-7](/images/no_structure.jpg)
Description | ZM 39923 is an inhibitor of JAK3 (IC50 = 79 nM) that less potently inhibits epidermal growth factor receptor, JAK1, and cyclin-dependent kinase 4 (IC50s = 2.4, 40, and 10 µM, respectively). In the absence of the reducing agent dithiothreitol, ZM 39923 also inhibits human tissue transglutaminase 2 (TGM2) and the transglutaminase Factor XIIIa (IC50s= 10 and 25 nM, respectively). It breaks down in neutral buffer to form ZM 449829, which is also an inhibitor of JAK3, TGM2, and Factor XIIIa. ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase. IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase. |
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CAS No. | 1021868-92-7 |
Product Name | 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride |
Molecular Formula | C23H26ClNO |
Molecular Weight | 367.9 g/mol |
IUPAC Name | 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride |
Standard InChI | InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H |
Standard InChIKey | NJTUORMLOPXPBY-UHFFFAOYSA-N |
SMILES | CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |
Canonical SMILES | CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride |
PubChem Compound | 176406 |
Last Modified | Sep 12 2023 |
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